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Introduction: The E1A binding protein p300 (EP300) is a crucial histone acetyltransferase (HAT)

that acts as a transcriptional co-activator, playing a significant role in cell proliferation,

differentiation, and apoptosis.[1][2][3] Its dysregulation is implicated in various cancers, making

it a compelling therapeutic target.[4][5] However, the high degree of homology between EP300

and its paralog, CREB-binding protein (CBP), has made the development of selective inhibitors

challenging.[4] JQAD1 is a novel proteolysis-targeting chimera (PROTAC) designed to

selectively target EP300 for degradation.[6][7][8] As a CRBN-dependent PROTAC, JQAD1
offers a powerful chemical tool to investigate the specific functions of EP300 in cancer biology,

overcoming the limitations of non-selective catalytic inhibitors.[6][7][9] These notes provide

detailed protocols and data for using JQAD1 to study EP300's role in cancer.

Mechanism of Action
JQAD1 is a heterobifunctional molecule that consists of a ligand for EP300 (A485) connected

via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). JQAD1 facilitates the

formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination of

EP300 and its subsequent degradation by the proteasome.[7][10] This targeted degradation

results in the rapid depletion of cellular EP300 protein levels.[6]
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Caption: JQAD1 forms a ternary complex, leading to EP300 ubiquitination and proteasomal

degradation.

Data Presentation: JQAD1 Profile and Efficacy
The following tables summarize the key characteristics and observed effects of JQAD1 in

cancer studies.

Table 1: JQAD1 Compound Profile

Characteristic Description Reference

Compound Type
PROTAC (Proteolysis-
Targeting Chimera)

[7]

Target Protein EP300 (p300) [6]

E3 Ligase Ligand Cereblon (CRBN)

EP300 Ligand A485

Potency (DC₅₀) ≤ 31.6 nM

| Selectivity | Selective for EP300 over CBP at early time points; some CBP loss observed after

48 hours. |[11][12] |

Table 2: Summary of In Vitro Effects of JQAD1 on Neuroblastoma (NB) Cells
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Assay Cell Lines
Concentrati
on(s)

Time
Key
Findings

Reference(s
)

EP300

Degradation
Kelly, NGP 0.5 - 1 µM 16 - 96 h

Time-
dependent
degradation
of EP300.

[6]

Apoptosis

Induction
Kelly, NGP 0.5 - 1 µM 6 - 96 h

Induction of a

sub-G1 peak,

PARP1

cleavage,

increased

cleaved

caspase-3.

[6]

Histone

Acetylation
Kelly 0.5 µM 24 h

Significant

loss of

H3K27ac at

chromatin.

[6][7]

Gene

Expression
Kelly 0.5 - 1 µM 24 h

Upregulation

of pro-

apoptotic

BIM, BID,

PUMA;

downregulati

on of MYCN.

[6][7]

| Antineoplastic Activity | Various | 1.2 nM - 20 µM | 5 days | Broad, CRBN-dependent

antineoplastic activity. |[6] |

Table 3: Summary of In Vivo Efficacy of JQAD1
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Cancer
Model

Animal
Model

Dosage Duration
Key
Findings

Reference(s
)

Neuroblasto

ma

Kelly NB
cell
xenografts
in NSG
mice

40 mg/kg;
i.p.; daily

21 days

Significant
tumor
growth
suppressio
n and
prolonged
survival.

[6][13]

| Pharmacokinetics | Murine serum | N/A | N/A | Half-life of 13.3 hours; Cₘₐₓ of 7 µmol/L. |[6] |

Downstream Cellular Consequences of EP300
Degradation
Degradation of EP300 by JQAD1 initiates a cascade of events that collectively suppress the

cancerous phenotype. The primary molecular consequence is the widespread loss of H3K27

acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters.

[7][9] This leads to the transcriptional repression of critical oncogenes, such as MYCN in

neuroblastoma, and the upregulation of pro-apoptotic genes, ultimately driving cancer cells into

apoptosis.[6][7]
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Caption: Downstream effects of JQAD1-induced EP300 degradation on cancer cells.
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Experimental Protocols
The following are detailed protocols for key experiments to assess the function of EP300 using

JQAD1.
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Caption: A generalized workflow for studying the effects of JQAD1 on cancer cells in vitro.

Protocol 1: Western Blotting for EP300 Degradation and
Apoptosis
This protocol is used to quantify the levels of EP300 and key apoptosis markers.
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Cell Culture and Treatment:

Plate cancer cells (e.g., Kelly neuroblastoma) in 6-well plates to achieve 70-80%

confluency.

Prepare stock solutions of JQAD1 in DMSO.

Treat cells with desired concentrations of JQAD1 (e.g., 0.5 µM, 1 µM) and a DMSO

vehicle control for specified time points (e.g., 16, 24, 48, 72 hours).

Cell Lysis:

Aspirate media and wash cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (whole-cell

lysate).

Protein Quantification:

Determine protein concentration using a BCA protein assay kit according to the

manufacturer's instructions.

SDS-PAGE and Transfer:

Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.

Boil samples at 95°C for 5 minutes.

Load samples onto a polyacrylamide gel and run SDS-PAGE.

Transfer proteins to a PVDF membrane.

Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

Anti-EP300

Anti-Cleaved PARP1

Anti-Cleaved Caspase-3

Anti-H3K27ac

Anti-β-actin or GAPDH (loading control)

Wash membrane 3 times with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash membrane 3 times with TBST.

Detection:

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Quantify band intensity using appropriate software.

Protocol 2: Cell Viability Assay
This assay measures the dose-dependent effect of JQAD1 on cell proliferation.

Cell Plating:

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in

100 µL of media.

Allow cells to adhere overnight.

Compound Treatment:

Prepare a serial dilution of JQAD1 (e.g., from 1 nM to 20 µM).
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Treat cells with the JQAD1 dilutions and a DMSO vehicle control.

Incubation:

Incubate the plate for the desired duration (e.g., 5 days).

Viability Measurement:

Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability

Assay.

Equilibrate the plate and reagent to room temperature.

Add the reagent to each well according to the manufacturer's protocol.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition:

Measure luminescence using a plate reader.

Normalize data to the DMSO control and plot dose-response curves to calculate IC₅₀ or

GI₅₀ values.

Protocol 3: Flow Cytometry for Apoptosis (Sub-G1
Analysis)
This protocol quantifies apoptotic cells based on DNA content.

Cell Culture and Treatment:

Plate cells in 6-well plates and treat with JQAD1 (e.g., 0.5 µM, 1 µM) or DMSO for various

time points (e.g., 24, 48, 72 hours).

Cell Harvesting:

Collect both adherent and floating cells.
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Centrifuge at 1,500 rpm for 5 minutes and discard the supernatant.

Fixation:

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells and wash once with PBS.

Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing

RNase A.

Incubate in the dark for 30 minutes at room temperature.

Analysis:

Analyze the samples using a flow cytometer.

Gate on the cell population and analyze the DNA content histogram. The sub-G1 peak

represents the apoptotic cell population with fragmented DNA.

Protocol 4: In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of JQAD1 in an animal model.

Animal Model:

Use immunocompromised mice (e.g., NSG mice). All procedures must be approved by an

Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation:
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Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Kelly cells in

Matrigel/PBS) into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x

Width²).

When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment

and control groups (n=9-10 per group).

Drug Administration:

Administer JQAD1 intraperitoneally (i.p.) at a specified dose (e.g., 40 mg/kg) daily.

Administer the vehicle control (formulation buffer) to the control group.

Monitoring:

Measure tumor volume and body weight 2-3 times per week.

Monitor the overall health and survival of the animals.

Endpoint and Analysis:

Continue treatment for a defined period (e.g., 21 days) or until tumors reach a

predetermined endpoint size.

At the end of the study, sacrifice the animals and excise the tumors.

Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for

EP300 and H3K27ac, or RNA sequencing.

Analyze tumor growth kinetics and survival data (e.g., using Kaplan-Meier curves).[13]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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